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molecular formula C11H13NO4 B145074 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid CAS No. 138621-63-3

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

Cat. No. B145074
M. Wt: 223.22 g/mol
InChI Key: CAGUEQZBLIGCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157454B2

Procedure details

A mixture of 5 g of 2,3-dihydrobenzo[1,4]dioxine-6-carbaldehyde, 3.17 g of malonic acid and 4.69 g of ammonium acetate in 50 ml of EtOH is refluxed for 5 hours. The reaction mixture is allowed to cool to RT and the precipitate formed is filtered off by suction and washed with EtOH and then with water. 1.965 g of the expected product are obtained after drying under vacuum.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:6]2[CH:7]=[CH:8][C:9]([CH:11]=O)=[CH:10][C:5]=2[O:4][CH2:3][CH2:2]1.[C:13]([OH:19])(=[O:18])[CH2:14]C(O)=O.C([O-])(=O)C.[NH4+:24]>CCO>[NH2:24][CH:11]([C:9]1[CH:8]=[CH:7][C:6]2[O:1][CH2:2][CH2:3][O:4][C:5]=2[CH:10]=1)[CH2:14][C:13]([OH:19])=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O1CCOC2=C1C=CC(=C2)C=O
Name
Quantity
3.17 g
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Name
Quantity
4.69 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off by suction
WASH
Type
WASH
Details
washed with EtOH

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)C1=CC2=C(OCCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.965 g
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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